

# Application of Omilancor in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Omilancor** is a novel, locally-acting, small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). The activation of the LANCL2 pathway has been shown to have immunoregulatory effects at the intersection of immunity and metabolism, making it a promising therapeutic target for autoimmune diseases such as psoriasis.[1] Preclinical studies have demonstrated that topical application of **Omilancor** can ameliorate disease severity and inflammation in mouse models of psoriasis. These application notes provide a summary of the key findings and detailed protocols for the use of **Omilancor** in established psoriasis research models.

## **Mechanism of Action**

**Omilancor** selectively activates the LANCL2 pathway. This activation leads to the downregulation of proinflammatory markers, including a reduction of IL-17, and decreases the infiltration of proinflammatory T cell subsets in psoriatic lesions.[1] The therapeutic effects of **Omilancor** are linked to the modulation of the IL-23/Th17 axis, a key signaling pathway in the pathogenesis of psoriasis. Furthermore, **Omilancor** has been shown to regulate the metabolic profile of keratinocytes, reducing hyperproliferation and the expression of inflammatory markers.[1]

## **Signaling Pathway of Omilancor in Psoriasis**





Click to download full resolution via product page

Caption: **Omilancor**'s mechanism of action in psoriasis.

# **Quantitative Data from Preclinical Models**

The efficacy of topical **Omilancor** has been evaluated in two key preclinical mouse models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model. The following tables summarize the significant quantitative findings from these studies.

**Table 1: Efficacy of Topical Omilancor in the Imiquimod** 

(IMQ)-Induced Psoriasis Model

| Parameter                                           | Vehicle Control | Omilancor<br>Treatment | Percentage<br>Reduction |
|-----------------------------------------------------|-----------------|------------------------|-------------------------|
| PASI Score                                          | High            | Reduced by 60%         | 60%                     |
| Skin Thickness                                      | Increased       | Reduced by 2-fold      | 50%                     |
| Skin Scaling                                        | Severe          | Reduced by 2-fold      | 50%                     |
| Inflammatory<br>Reactions (Lymph<br>Nodes & Spleen) | High            | Reduced by over 50%    | >50%                    |



Table 2: Efficacy of Topical Omilancor in the IL-23-

**Induced Psoriasis Model** 

| Cellular/Molecular<br>Endpoint                 | Vehicle Control | Omilancor Treatment     |
|------------------------------------------------|-----------------|-------------------------|
| IFNy+ CD4+ T cells (%) in draining lymph nodes | Increased       | Significantly Decreased |
| TNFα+ CD4+ T cells (%) in draining lymph nodes | Increased       | Significantly Decreased |
| Th17 cells (%) in draining lymph nodes         | Increased       | Significantly Decreased |
| Pan cytokeratin+ Ki67+ cells (%)               | Increased       | Significantly Decreased |
| Ccl20 expression in dorsal skin                | Upregulated     | Significantly Decreased |
| Cxcl1 expression in dorsal skin                | Upregulated     | Significantly Decreased |
| IL-10 expression in dorsal skin                | Downregulated   | Significantly Increased |

# **Experimental Protocols**

Detailed methodologies for the two primary mouse models used in **Omilancor** psoriasis research are provided below.

# Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This model is widely used to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.

#### Materials:

- 8-10 week old BALB/c or C57BL/6 mice
- Imiquimod 5% cream (e.g., Aldara™)



- Omilancor topical formulation (concentration to be optimized)
- Vehicle control for topical formulation
- Electric shaver or depilatory cream
- Calipers for skin thickness measurement
- Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)

#### Procedure:

- Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
- Hair Removal: On day 0, anesthetize the mice and shave a designated area on the dorsal skin.
- IMQ Application: Apply 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active ingredient) topically to the shaved dorsal area daily for 7 consecutive days.[1]
- **Omilancor** Treatment: Apply the **Omilancor** topical formulation or vehicle control to the same area 1 hour after the IMQ application, daily for 7 days.
- Monitoring and Scoring:
  - Monitor the mice daily for signs of inflammation.
  - Score the severity of erythema, scaling, and skin thickness using a modified PASI scoring system (0-4 scale for each parameter).
  - Measure skin thickness daily using calipers.
- Euthanasia and Sample Collection: On day 7, euthanize the mice. Collect dorsal skin samples for histological analysis (H&E staining) and gene expression analysis (qRT-PCR).
  Collect draining lymph nodes and spleen for flow cytometry analysis of immune cell populations.



## **Experimental Workflow: IMQ-Induced Psoriasis Model**



Click to download full resolution via product page

Caption: Workflow for the IMQ-induced psoriasis model.

## Protocol 2: IL-23-Induced Psoriasis Mouse Model

This model directly utilizes IL-23 to induce a psoriasis-like phenotype, focusing on the specific role of this key cytokine.

#### Materials:

- 8-10 week old C57BL/6 mice
- Recombinant murine IL-23



- Omilancor topical formulation
- Vehicle control for topical formulation
- Electric shaver or depilatory cream
- Insulin syringes for intradermal injection

#### Procedure:

- Acclimatization and Hair Removal: As described in Protocol 1.
- IL-23 Injection: Administer 1 μg of recombinant murine IL-23 via intradermal injection into the shaved dorsal skin daily for 4 consecutive days.[1]
- Omilancor Treatment: Apply the Omilancor topical formulation or vehicle control to the injection area 1 hour after the IL-23 injection, daily for 4 days.
- Euthanasia and Sample Collection: On day 4, euthanize the mice. Collect dorsal skin for histological and gene expression analysis. Collect draining lymph nodes for flow cytometry.

**Experimental Workflow: IL-23-Induced Psoriasis Model** 





Click to download full resolution via product page

Caption: Workflow for the IL-23-induced psoriasis model.

## Conclusion

**Omilancor** presents a promising therapeutic candidate for the topical treatment of psoriasis. Its novel mechanism of action through the LANCL2 pathway offers a potential alternative to existing therapies. The preclinical data robustly supports its efficacy in reducing key markers of psoriatic inflammation and skin pathology. The provided protocols serve as a guide for researchers to further investigate the therapeutic potential of **Omilancor** and the role of the LANCL2 pathway in psoriasis and other inflammatory skin diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. First-in-class topical therapeutic omilancor ameliorates disease severity and inflammation through activation of LANCL2 pathway in psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Omilancor in Psoriasis Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028346#application-of-omilancor-in-psoriasis-research-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com